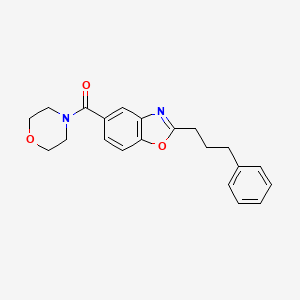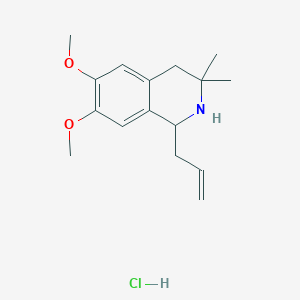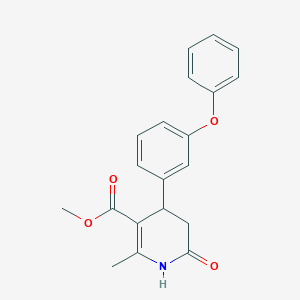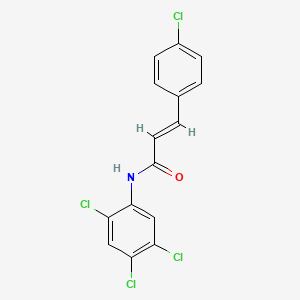
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, commonly known as PHCCC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the brain.
Mécanisme D'action
PHCCC acts as a positive allosteric modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is a G protein-coupled receptor that is primarily expressed in the brain. When 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole is activated by glutamate, it inhibits the release of neurotransmitters such as dopamine and GABA. PHCCC enhances the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the inhibitory effect of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole on neurotransmitter release.
Biochemical and physiological effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. PHCCC has also been shown to reduce the release of GABA in the hippocampus, which is involved in the regulation of learning and memory. In addition, PHCCC has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PHCCC in lab experiments is that it is a highly selective and potent modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole. This allows researchers to study the specific effects of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation without the potential confounding effects of other neurotransmitter systems. However, one limitation of using PHCCC in lab experiments is that it is a synthetic compound that may not accurately reflect the physiological effects of endogenous 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation.
Orientations Futures
There are a number of future directions for research on PHCCC. One area of interest is the potential use of PHCCC in the treatment of Parkinson's disease. PHCCC has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of PHCCC in the treatment of anxiety and depression. PHCCC has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Finally, further research is needed to determine the long-term safety and efficacy of PHCCC in humans.
Méthodes De Synthèse
PHCCC is synthesized by reacting 2-(3-phenylpropyl)-1,3-benzoxazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
PHCCC has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is involved in the regulation of dopamine release in the brain. PHCCC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUUKNEECJHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)



![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)


